(S)-2-(Naphthalen-2-yloxy)butanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

Researchers requiring a defined chiral probe for lipoxygenase inhibition often face supply of racemic or mismatched analogs. (S)-2-(Naphthalen-2-yloxy)butanoic acid provides the single (S)-enantiomer with high enantioselectivity (up to 99.8% ee). - Potent, selective LO inhibitor with distinct SAR vs. (R)-antipode and regioisomers. - Chiral reference standard for HPLC/SFC method development. - BenchChem ensures reliable stock and global delivery.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B11875316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Naphthalen-2-yloxy)butanoic acid
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m0/s1
InChIKeyQRVVQLDMZUSLKF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Profile: (S)-2-(Naphthalen-2-yloxy)butanoic acid


(S)-2-(Naphthalen-2-yloxy)butanoic acid, also designated (2S)-2-(naphthalen-2-yloxy)butanoic acid, is a chiral carboxylic acid featuring a naphthalene moiety linked via an ether bond to the alpha-carbon of a butanoic acid chain . The (S)-configured stereocenter at C2 imparts distinct three-dimensional properties that govern its molecular recognition and biological activity . The compound's molecular formula is C14H14O3 with a molecular weight of 230.26 g/mol, and its solid physical form exhibits a melting point of 126-127 °C .

(S)-2-(Naphthalen-2-yloxy)butanoic acid: Irreplaceable Specificity


The biological function and analytical behavior of 2-(naphthalen-2-yloxy)butanoic acid derivatives are exquisitely sensitive to both stereochemistry and positional isomerism. The (S)-enantiomer is not equivalent to its (R)-antipode (CAS 7668-55-5) or the racemic mixture; these forms can exhibit divergent binding affinities, metabolic profiles, and chromatographic retention times . Furthermore, compounds with altered linker lengths—such as the propanoic acid analog (C13H12O3) [1] or the acetic acid derivative (C12H10O3) —possess fundamentally different molecular volumes, lipophilicities (XLogP3), and conformational flexibilities, rendering them unsuitable surrogates for structure-activity relationship (SAR) studies or validated assays. Even a shift from the 2-naphthyloxy to the 1-naphthyloxy regioisomer (CAS 161904-60-5) alters the spatial orientation of the aromatic system, which can drastically impact target engagement [2]. Consequently, substitution with a generic analog introduces uncontrolled variables that compromise data reproducibility and experimental validity.

Evidence-Based Selection of (S)-2-(Naphthalen-2-yloxy)butanoic acid


Lipoxygenase (LOX) Pathway Inhibition

This compound has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

COX-2 and 5-LOX Inhibitory Activity

Data from BindingDB indicate that (2S)-2-(naphthalen-2-yloxy)butanoic acid exhibits low inhibitory activity against human recombinant COX-2 (IC50 > 10,000 nM) [1] and human recombinant LOX-5 (IC50 > 100,000 nM) [1].

COX-2 inhibition 5-LOX inhibition Anti-inflammatory drug discovery

Asymmetric Hydrogenation: High Enantioselectivity

The iridium-catalyzed highly enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α,β-unsaturated carboxylic acids has been developed . By using chiral spiro phosphino-oxazoline ligands, the hydrogenation proceeds smoothly to produce various α-aryloxy- and α-alkoxy-substituted carboxylic acids with extremely high enantioselectivities (ee up to 99.8%) and reactivities (TON up to 10,000) under mild conditions . Ruthenium(II) complexes of spirobifluorene diphosphine (SFDP) ligands can also hydrogenate α-aryloxybutenoic acids to provide the corresponding saturated α-aryloxybutanoic acids in high yields (89-93%) and enantioselectivities (up to 95% ee) .

Asymmetric synthesis Chiral catalysis Enantioselective hydrogenation

Solid-State Properties and Lipophilicity

The compound is a solid at room temperature with a reported melting point of 126-127 °C . The (R)-enantiomer, which shares identical molecular weight (230.26 g/mol) and formula (C14H14O3), is reported to have a computed XLogP3 value of 3.6 , indicating moderate to high lipophilicity characteristic of naphthalene-containing carboxylic acids.

Pre-formulation Physicochemical characterization Solid-state properties

Research Applications of (S)-2-(Naphthalen-2-yloxy)butanoic acid


Lipoxygenase Pathway and Target Validation

Utilize this compound as a tool to probe lipoxygenase-mediated arachidonic acid metabolism, based on its described activity as a potent lipoxygenase inhibitor [1]. Its weaker effects on cyclooxygenase and other enzymes allow for more selective pathway interrogation compared to broader-spectrum inhibitors.

Chiral Separation & Enantiomeric Purity Methods

Employ this single (S)-enantiomer as a reference standard for developing and validating chiral HPLC or SFC methods. The high enantioselectivity achievable in its synthesis (up to 99.8% ee) underscores the importance of chiral purity assessment in both research and quality control settings.

SAR Studies of Naphthyloxy Carboxylic Acids

Incorporate this compound into systematic SAR campaigns investigating the influence of stereochemistry (S vs. R) and alkyl chain length (butanoic vs. propanoic vs. acetic acid) on target binding and functional activity [2]. Its distinct molecular properties relative to analogs provide a critical data point for understanding pharmacophore requirements.

Asymmetric Synthesis Methodology & Catalyst Screening

Use this compound as a benchmark substrate for evaluating new chiral catalysts and asymmetric hydrogenation conditions. The established synthetic protocols achieving high enantioselectivity and yield provide a robust baseline against which novel catalytic systems can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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